molecular formula C17H17Cl2NO4S B3556250 ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-5-ethylthiophene-3-carboxylate

ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-5-ethylthiophene-3-carboxylate

Cat. No.: B3556250
M. Wt: 402.3 g/mol
InChI Key: GKMXPLWOHYPHQQ-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-5-ethylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with an ethyl group, a carboxylate ester, and an acetamido group linked to a dichlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-5-ethylthiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorophenoxyacetic acid, which is then converted to its corresponding acetamide derivative. This intermediate is further reacted with ethyl 5-ethylthiophene-3-carboxylate under specific conditions to yield the target compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-5-ethylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or the acetamido group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms in the dichlorophenoxy moiety with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield the corresponding sulfone, while reduction with LiAlH₄ can produce the alcohol derivative.

Scientific Research Applications

Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-5-ethylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The dichlorophenoxy moiety is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation. The compound’s structure allows it to bind to the active site of COX-2, thereby blocking its activity and reducing inflammation. Additionally, the thiophene ring may interact with other biological pathways, contributing to its overall effects.

Comparison with Similar Compounds

Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-5-ethylthiophene-3-carboxylate can be compared with other similar compounds, such as:

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different applications.

    2,4-Dichlorophenoxyacetamide: Shares the dichlorophenoxy moiety but lacks the thiophene ring, resulting in different chemical properties and biological activities.

    Thiophene-3-carboxylate derivatives: Compounds with similar thiophene structures but varying substituents, leading to diverse applications in materials science and pharmaceuticals.

The uniqueness of this compound lies in its combination of the dichlorophenoxy and thiophene moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-ethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO4S/c1-3-11-8-12(17(22)23-4-2)16(25-11)20-15(21)9-24-14-6-5-10(18)7-13(14)19/h5-8H,3-4,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMXPLWOHYPHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-5-ethylthiophene-3-carboxylate
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ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-5-ethylthiophene-3-carboxylate
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ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-5-ethylthiophene-3-carboxylate
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ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-5-ethylthiophene-3-carboxylate

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